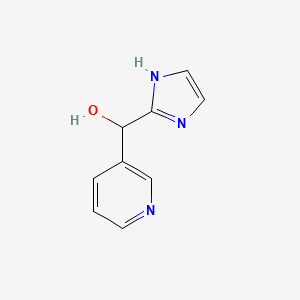
1H-imidazol-2-yl(pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-imidazol-2-yl(pyridin-3-yl)methanol is a heterocyclic compound that features both imidazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-imidazol-2-yl(pyridin-3-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 2-lithio-1H-imidazole with pyridine-3-carbaldehyde under controlled conditions. The reaction typically proceeds in an anhydrous solvent such as tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1H-imidazol-2-yl(pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The imidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated imidazole or pyridine derivatives.
Aplicaciones Científicas De Investigación
1H-imidazol-2-yl(pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 1H-imidazol-2-yl(pyridin-3-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in metalloprotein studies. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
2-(1H-imidazol-2-yl)pyridine: Similar structure but lacks the hydroxyl group.
2-(2-pyridyl)imidazole: Another related compound with a different substitution pattern on the imidazole ring.
Uniqueness: 1H-imidazol-2-yl(pyridin-3-yl)methanol is unique due to the presence of both imidazole and pyridine rings along with a hydroxyl group. This combination provides distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propiedades
IUPAC Name |
1H-imidazol-2-yl(pyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-8(9-11-4-5-12-9)7-2-1-3-10-6-7/h1-6,8,13H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKRKXXHKDRMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=NC=CN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-difluorophenyl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2658111.png)
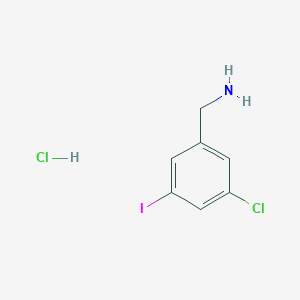
![N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-methylpropanamide](/img/structure/B2658113.png)
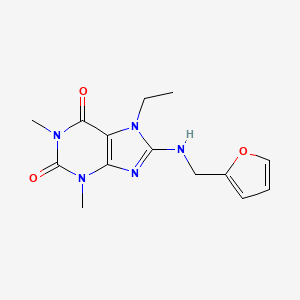
![2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2658116.png)
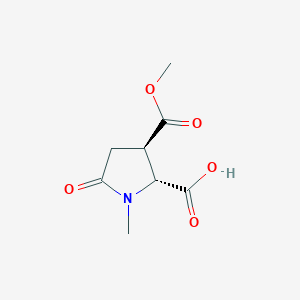
![5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2658119.png)
![2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B2658120.png)

![2-fluoro-N-{2-[2-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2658123.png)
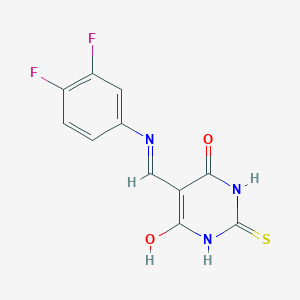
![3-Ethenylsulfonyl-N-[4-(2-methylpyrimidin-4-yl)phenyl]propanamide](/img/structure/B2658125.png)
![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide](/img/structure/B2658129.png)
